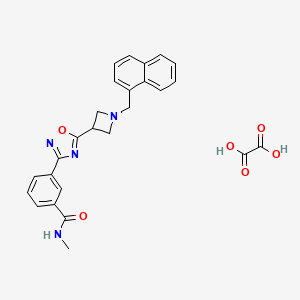

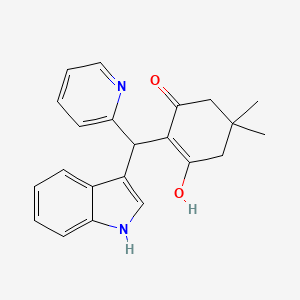

![molecular formula C15H16N2O7 B2504892 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide CAS No. 2034314-26-4](/img/structure/B2504892.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide

The compound this compound is a synthetic molecule that may have potential applications in various fields of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzoyl chlorides with amines to form benzamides, as seen in the synthesis of a series of 5-substituted benzamides . These methods could potentially be adapted for the synthesis of this compound by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamides and related compounds is crucial for their biological activity. The presence of substituents on the benzamide moiety, as well as the overall three-dimensional structure, can significantly influence the binding affinity and selectivity towards biological targets . The specific structure of this compound would likely exhibit unique interactions due to its particular substituents.

Chemical Reactions Analysis

The chemical reactivity of benzamides and similar compounds can be influenced by the substituents present on the aromatic ring and the amide moiety. For instance, the presence of a tetrazole group in the synthesis of novel benzotriazoles suggests potential reactivity under certain conditions, such as in the presence of azides . The reactivity of this compound would need to be explored in the context of its unique functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the introduction of a hydroxyphenyl group into imidazolidinedione derivatives affects their solubility and potentially their pharmacokinetic properties . Similarly, the solubility, stability, and overall physicochemical profile of this compound would be influenced by its dioxolane and oxazolidinone groups, among others.

Applications De Recherche Scientifique

Antimicrobial Activities

Research into the synthesis and antimicrobial activities of derivatives related to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide has shown that certain compounds exhibit significant antimicrobial properties. For instance, the study by Mohamed et al. (2012) demonstrated the synthesis of 8-ethoxycoumarin derivatives and their subsequent screening for antimicrobial activity, highlighting the potential of these compounds in combating various bacterial and fungal strains (Mohamed et al., 2012).

Synthesis Methodologies

The development of efficient synthesis methods for related compounds is crucial for exploring their scientific applications further. A study by Katritzky et al. (1993) discussed the β-lithiations of carboxamides leading to the synthesis of β-substituted-α,β-unsaturated amides, offering insights into the chemical manipulation and functionalization of these compounds for various applications (Katritzky et al., 1993).

Biological and Pharmacological Evaluations

Several studies have focused on evaluating the biological activities of compounds structurally related to this compound. For example, Kendre et al. (2015) synthesized and evaluated a series of derivatives for their antimicrobial and anti-inflammatory properties, revealing some compounds' promising activities in these areas (Kendre et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O7/c1-9(24-10-2-3-11-12(6-10)23-8-22-11)14(19)16-4-5-17-13(18)7-21-15(17)20/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIECKRHRLSNRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

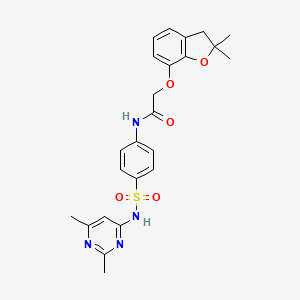

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)

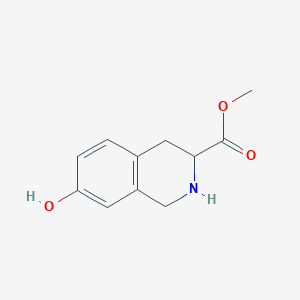

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)

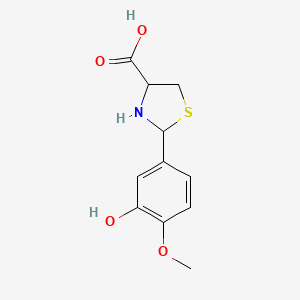

![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)

![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2504826.png)

![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)

![Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2504829.png)

![N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2504830.png)